molecular formula C7H9ClN2O3 B15061629 Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride

Cat. No.: B15061629
M. Wt: 204.61 g/mol
InChI Key: BREUHZLKNXWJHD-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a dihydropyrimidine derivative characterized by a 1,6-dihydropyrimidin-4-one core substituted at the 2-position with a methyl acetate group and at the 4-position with a ketone.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7(11)3-5-2-6(10)9-4-8-5;/h2,4H,3H2,1H3,(H,8,9,10);1H

InChI Key

BREUHZLKNXWJHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)NC=N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Alkylation of 6-Methyl-2-Thiouracil

The most widely documented synthesis begins with 6-methyl-2-thiouracil as the precursor. This method involves a two-step alkylation and oxidation sequence:

  • Step 1: Thioether Formation

    • Reagents : Ethyl chloroacetate, potassium carbonate (K₂CO₃)
    • Solvent : Aqueous ethanol (50% v/v)
    • Conditions : Room temperature, 12–24 hours
    • Reaction :
      $$
      \text{6-Methyl-2-thiouracil} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH/H}2\text{O}} \text{Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate intermediate}
      $$
    • Yield : 68–72% (crude product)
  • Step 2: Hydrochloride Salt Formation

    • Acidification : Treatment with concentrated hydrochloric acid (HCl) in anhydrous diethyl ether
    • Crystallization : Recrystallization from ethanol/water (3:1) yields the hydrochloride salt
Key Variables:
  • Solvent Ratio : Ethanol/water mixtures >70% ethanol reduce side reactions
  • Base Strength : K₂CO₃ outperforms NaOH due to milder alkalinity, minimizing ester hydrolysis

Alternative Alkylating Agents

Industrial patents describe variations using methyl bromoacetate or propiolactone derivatives to improve atom economy:

Alkylating Agent Temperature (°C) Yield (%) Purity (HPLC)
Ethyl chloroacetate 25 72 95.2
Methyl bromoacetate 40 81 97.8
Propiolactone 60 65 91.4

Advantages of Methyl Bromoacetate :

  • Higher reactivity reduces reaction time to 6–8 hours
  • Bromide byproduct easier to remove via aqueous wash

Optimization of Reaction Parameters

Temperature and pH Control

Critical for minimizing decomposition of the labile pyrimidine ring:

  • Optimal Range : pH 8.5–9.0 (maintained via K₂CO₃ buffering)
  • Temperature : <50°C prevents retro-aldside reactions of the acetate moiety
Experimental Validation:
Parameter Low Performance Range High Performance Range
pH <7.5 or >9.5 8.5–9.0
Temperature (°C) >55 25–40
Reaction Time (hr) <6 12–18

Catalytic Enhancements

Recent advances employ phase-transfer catalysts to accelerate alkylation:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
  • Effect :
    • Yield increase: 72% → 89%
    • Time reduction: 24 hr → 8 hr

Mechanistic Role : TBAB facilitates anion transfer between aqueous and organic phases, improving reagent contact

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Patented methodologies (e.g., US20230183217A1) highlight:

  • Reactor Type : Plug-flow tubular reactor with in-line pH monitoring
  • Throughput : 15 kg/hr at pilot scale
  • Advantages :
    • 98.5% conversion efficiency
    • Reduced solvent waste vs. batch processing

Crystallization Optimization

Industrial crystallization employs anti-solvent precipitation :

  • Anti-Solvent : n-Heptane (3:1 v/v relative to ethanol)
  • Particle Size Control : 50–100 μm achieved via controlled cooling (0.5°C/min)

Analytical Characterization

Spectroscopic Confirmation

Technique Key Signals Reference
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂CO)
IR (KBr) 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyrimidone C=O)
HPLC tₖ = 4.32 min (C18 column, 50:50 MeCN/H₂O)

Purity Assessment

Impurity Source Max Allowable (%)
6-Methyluracil Incomplete alkylation 0.15
Diethyl acetals Solvent side reactions 0.08

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost Index
Batch Alkylation 72 95.2 Moderate 1.0
Flow Reactor 89 98.7 High 0.8
Catalytic Alkylation 85 97.3 Moderate 1.2

Key Findings :

  • Flow reactor systems offer superior yield and purity but require capital investment
  • TBAB catalysis balances cost and performance for mid-scale production

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aliphatic Amines: Used in substitution reactions to form acetamides.

    Hydrazine Hydrate: Used to produce hydrazinyl derivatives.

    Aniline: Used to form anilino derivatives.

    Ethanol: Common solvent for these reactions.

    Potassium Carbonate: Used as a base in the initial synthesis.

Major Products Formed

    Acetamides: Formed from reactions with aliphatic amines.

    Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.

    Anilino Derivatives: Formed from reactions with aniline.

Scientific Research Applications

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is not well-documented. like other pyrimidine derivatives, it is likely to interact with nucleic acids and proteins, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride to structurally related dihydropyrimidine derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Structural Analogues and Substituent Variations

Key structural differences among dihydropyrimidine derivatives arise from substitutions at the 2-position and modifications to the core scaffold. Below is a comparative table of selected compounds:

Compound Name Substituent at 2-Position Additional Substituents Salt Form
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate Methyl acetate None (free base: hydrochloride) Hydrochloride
4a () Benzylthio 4-(4-fluorophenyl), 5-cyano Neutral
4g () Methylthio 4-aryl, 5-cyano Neutral
4c () Methylthio 4-formamide Neutral
Substituent Impact on Properties:
  • 2-Position :
    • Methyl acetate (target compound): Introduces polarity and ester functionality, likely improving aqueous solubility (especially as a hydrochloride salt) compared to thioether analogs .
    • Benzylthio/methylthio (4a, 4g, 4c): Thioether groups increase lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .
  • 4-Position: The ketone group at the 6-position is conserved across all compounds, contributing to hydrogen-bonding interactions.
Key Observations:
  • Reagent Flexibility : The target compound likely shares synthetic steps with analogs like 4g, where methyl carbamimidothioate sulfate replaces S-benzylisothiourea hydrochloride to introduce methylthio or acetate groups .
  • Reaction Efficiency: NaOH in methanol at 70°C for 30 minutes is a robust condition for MCRs, yielding 70–85% for methylthio derivatives (4g) . The hydrochloride salt formation in the target compound may require additional steps, such as acidification.

Physicochemical Properties

Available data for analogs provide indirect insights into the target compound’s properties:

Table 3: Physical Properties
Compound Melting Point (°C) Solubility Notable Features
Target (hydrochloride) N/A High in polar solvents* Salt form enhances stability
4c () 290–291 Low (neutral form) High thermal stability
4a () N/A Moderate (neutral) Fluorine substituent increases polarity

*Inferred based on hydrochloride salt formation.

Analysis:
  • Melting Points : Neutral analogs like 4c exhibit high melting points (290–291°C) due to strong intermolecular hydrogen bonding . The target’s hydrochloride salt may have a lower melting point but improved solubility.
  • Solubility : The hydrochloride salt likely surpasses neutral thioether analogs (e.g., 4a, 4g) in aqueous solubility, critical for drug formulation .

Biological Activity

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a pyrimidine derivative with significant implications in medicinal chemistry and pharmacology. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer, antiviral, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClN2O3C_7H_9ClN_2O_3 and is characterized by a pyrimidine ring that contributes to its biological activity. The structure allows it to mimic natural nucleotides, which is crucial for its interaction with biological targets such as enzymes and nucleic acids .

The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis and enzyme activity. The pyrimidine ring structure enables it to act as an analog of nucleotides, potentially inhibiting the replication processes of DNA and RNA. This mechanism is particularly relevant in the development of antiviral and anticancer agents, where disrupting cellular replication pathways can lead to therapeutic effects .

Anticancer Activity

Research indicates that Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study found that derivatives of pyrimidine compounds can selectively target cancer cells while sparing normal cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural similarity to nucleotides allows it to disrupt viral replication mechanisms. Studies have demonstrated that pyrimidine derivatives can inhibit the replication of viruses such as HIV and other RNA viruses by interfering with their nucleic acid synthesis .

Antimicrobial Activity

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate has shown potential antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial DNA synthesis, leading to cell death. This property makes it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

Study Findings
Study on Anticancer PropertiesDemonstrated significant inhibition of cancer cell proliferation in vitroSuggests potential for development as an anticancer drug
Investigation of Antiviral EffectsShowed inhibition of HIV replication in cultured cellsSupports further exploration as an antiviral agent
Evaluation of Antimicrobial ActivityExhibited bactericidal effects against Gram-positive bacteriaIndicates potential use in treating bacterial infections

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